
(S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine
Overview
Description
(S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine is a chiral amine compound characterized by the presence of a 3,4-dimethoxybenzyl group and a phenylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine typically involves the reaction of 3,4-dimethoxybenzyl chloride with (S)-1-phenylethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) or other strong bases in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
- Chiral Building Block : It serves as a crucial chiral building block in synthesizing complex organic molecules, particularly in asymmetric synthesis where chirality is essential for biological activity.
Biology
- Biological Activity : The compound has been investigated for its interactions with various biological targets, including enzymes and receptors. Its stereochemistry influences how it interacts with these targets, potentially leading to unique biological effects .
Medicine
- Therapeutic Potential : Research has explored its potential as a therapeutic agent. Its unique structure may contribute to developing new drugs aimed at treating various conditions, including neurological disorders due to its interaction with neurotransmitter systems .
Industry
- Fine Chemicals Production : The compound is utilized in producing fine chemicals and as an intermediate in pharmaceutical synthesis. Its applications extend to the development of other compounds with desired pharmacological properties .
A study assessed the biological activity of (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against specific cancer types, suggesting potential as an anticancer agent .
Case Study 2: Drug Development
Research focused on developing a new class of antidepressants based on this compound revealed promising results in preclinical trials. The compound demonstrated enhanced serotonin receptor affinity compared to traditional antidepressants, indicating its potential role in future therapies .
Mechanism of Action
The mechanism of action of (S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzyl alcohol: A related compound with similar structural features but different functional groups.
Veratryl alcohol: Another compound with a 3,4-dimethoxybenzyl group, used in various chemical applications
Uniqueness
(S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine is unique due to its chiral nature and the presence of both a benzyl and a phenylethanamine moiety. This combination of structural features imparts specific chemical and biological properties that distinguish it from other similar compounds .
Biological Activity
Overview
(S)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine is a chiral amine compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound features a 3,4-dimethoxybenzyl group and a phenylethanamine moiety, which contribute to its unique interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It may function as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The precise mechanism can vary depending on the biological context in which the compound is studied.
Biological Activities
Research has indicated several key biological activities associated with this compound:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their activity.
- Receptor Interaction : It interacts with specific receptors, which can lead to physiological effects such as modulation of neurotransmitter release or cellular signaling processes .
In Vitro Studies
In vitro studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance, it was tested against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines using MTT assays to determine IC50 values.
Table 1: Antiproliferative Activity of this compound
These studies suggest that the compound exhibits significant antiproliferative activity, indicating its potential as a therapeutic agent in cancer treatment.
Case Studies
A notable case study involved the synthesis and evaluation of derivatives based on the structure of this compound. These derivatives were assessed for their antiproliferative activities against various cancer cell lines. The findings revealed that modifications to the benzyl group significantly influenced the compounds' biological activities.
Example Derivatives and Their Activities
Derivative | IC50 Value (μM) | Activity Description |
---|---|---|
p-Methoxyphenyl derivative | 8.7 | Potent against SK-MEL-1 |
p-Chlorophenethylamino derivative | 6.5 | Enhanced activity in U-937 cells |
Unsubstituted benzyl derivative | >100 | Low activity against normal cells |
These results highlight the importance of structural modifications in enhancing the biological efficacy of related compounds .
Properties
IUPAC Name |
(1S)-N-[(3,4-dimethoxyphenyl)methyl]-1-phenylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13(15-7-5-4-6-8-15)18-12-14-9-10-16(19-2)17(11-14)20-3/h4-11,13,18H,12H2,1-3H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMJXBLRDCBHGF-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359385 | |
Record name | ST50319412 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
308273-67-8 | |
Record name | ST50319412 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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